Methyl 4-(1,3-thiazolidin-2-yl)benzoate

説明

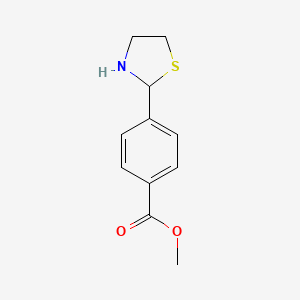

Methyl 4-(1,3-thiazolidin-2-yl)benzoate is a heterocyclic compound featuring a thiazolidine ring (a five-membered ring containing sulfur and nitrogen) conjugated with a benzoate ester group at the para position.

Structure

2D Structure

特性

IUPAC Name |

methyl 4-(1,3-thiazolidin-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-14-11(13)9-4-2-8(3-5-9)10-12-6-7-15-10/h2-5,10,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWWTAKFPLAVCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Approach

The synthesis of Methyl 4-(1,3-thiazolidin-2-yl)benzoate generally follows a pathway involving the formation of the thiazolidine ring through cyclocondensation reactions between suitable precursors such as thioamides and haloacetic acid derivatives or their equivalents. The benzoate ester is introduced either before or after ring formation depending on the synthetic route chosen.

A representative method includes:

- Starting from methyl 4-formylbenzoate as the aromatic aldehyde precursor.

- Reacting this with cysteamine or a suitable thioamide to form the thiazolidine ring by cyclocondensation.

- The reaction is typically conducted in ethanol or toluene under reflux conditions.

- Acidic or basic catalysts may be used to facilitate ring closure.

This approach yields the desired this compound with good purity and yield.

Specific Preparation Method from Vulcan Chemicals

According to Vulcan Chemicals (2023), the synthesis of thiazolidine derivatives like this compound involves multi-step organic reactions. One example related to similar compounds is the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, which can be adapted for the target compound synthesis. Industrial scale production may employ continuous flow reactors to optimize yield and purity while reducing costs.

| Parameter | Details |

|---|---|

| Molecular Formula | C11H13NO2S |

| Molecular Weight | 223.29 g/mol |

| Solvent | Ethanol or Toluene |

| Reaction Type | Cyclocondensation |

| Temperature | Ambient to Reflux |

| Catalysts | Acidic (e.g., Acetic acid) or Basic |

| Industrial Method | Continuous flow reactors |

This method emphasizes the adaptability of the synthesis for scale-up and optimization in industrial settings.

Research Findings on Optimization and Yields

- The use of protective groups such as esters on the benzoate moiety prevents decomposition during cyclocondensation.

- Refluxing in toluene under nitrogen atmosphere improves the purity and yield of the thiazolidine ring formation.

- Acidic catalysts like acetic acid promote the condensation step efficiently.

- Industrial methods involving continuous flow reactors can enhance yield and reduce production costs by providing better control over reaction parameters.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Thioamide + Acetylene Dicarboxylate | Thioamide, acetylene dicarboxylate, ethanol | Ambient temperature, ethanol solvent | Mild conditions, scalable | Specific to certain derivatives |

| Stepwise Hydrazide Route | Acid/ester, hydrazine hydrate, aldehyde, sulfanylacetic acid | Reflux in ethanol/toluene, acidic/basic catalysts | Allows functional group variation, good yields | Multi-step, requires protection |

| Continuous Flow Reactor | Same as batch but in flow system | Controlled temperature and flow rates | High purity, cost-effective | Requires specialized equipment |

化学反応の分析

Types of Reactions

Methyl 4-(1,3-thiazolidin-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

Methyl 4-(1,3-thiazolidin-2-yl)benzoate serves as a crucial building block in the synthesis of more complex organic molecules. Its thiazolidinone structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis. The compound can participate in reactions such as oxidation, reduction, and nucleophilic substitution, leading to the formation of diverse derivatives that can be tailored for specific applications.

Biological Applications

Proteomics Research

In biological studies, this compound is employed in proteomics research to investigate protein interactions. Its ability to interact with specific enzymes and receptors can help elucidate cellular pathways and biological processes.

Anticancer Activity

this compound has demonstrated significant anticancer properties. Research indicates that it exhibits strong cytotoxicity against various cancer cell lines, including RPMI-8226 (leukemia), SF-295 (CNS cancer), and UACC-62 (melanoma). The GI50 values for these cell lines are notably low, indicating high levels of activity.

| Cell Line | GI50 Value (log10) | Activity Level |

|---|---|---|

| RPMI-8226 (Leukemia) | -4.64 | Highly Active |

| SF-295 (CNS Cancer) | -4.65 | Highly Active |

| UACC-62 (Melanoma) | -4.60 | Highly Active |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Significant activity has been reported against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Strongly Active |

| Escherichia coli | 12.5 µg/mL | Moderately Active |

| Candida albicans | >200 µg/mL | Weakly Active |

Anti-inflammatory Properties

Research has indicated that this compound may inhibit inflammatory mediators such as MMP-9, which is implicated in tissue damage and inflammatory diseases like osteoarthritis. The IC50 value for MMP-9 inhibition is reported at 40 nM, suggesting potent anti-inflammatory activity .

| Inflammatory Mediator | IC50 Value (nM) | Activity Level |

|---|---|---|

| MMP-9 | 40 | Highly Active |

| NF-kB | Not specified | Potentially Active |

Industrial Applications

In industrial contexts, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties enable the creation of innovative products across various sectors, including pharmaceuticals and materials science.

作用機序

The mechanism of action of Methyl 4-(1,3-thiazolidin-2-yl)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .

類似化合物との比較

Thiazolidinone Derivatives

- Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate (CAS 326879-87-2): This compound contains a 4-oxo group and a benzyl substituent on the thiazolidine ring. It is synthesized using anhydrous zinc chloride as a catalyst in dimethylformamide (DMF), yielding 95% purity after recrystallization .

- 4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid: Synthesized via refluxing with mercaptoacetic acid, this derivative features a dimethylamino-phenyl substituent, highlighting the versatility of the thiazolidinone scaffold for functionalization .

Quinoline-Piperazine Hybrids

Compounds such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1–C7) incorporate a quinoline-piperazine moiety instead of a thiazolidine ring. These were synthesized in ethyl acetate, yielding yellow/white solids with confirmed structures via $ ^1H $ NMR and HRMS .

Physical and Chemical Properties

Key Observations :

- Thiazolidinone derivatives generally exhibit higher melting points due to hydrogen bonding from the 4-oxo group .

- The quinoline hybrids’ solubility in organic solvents (e.g., ethyl acetate) contrasts with the polar DMF used in thiazolidine syntheses .

生物活性

Methyl 4-(1,3-thiazolidin-2-yl)benzoate is a compound that belongs to the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive review of the biological activities associated with this compound, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiazolidine ring fused with a benzoate moiety. The thiazolidine ring is known for its role as a pharmacophore in various therapeutic agents.

Anticancer Activity

Research indicates that derivatives of thiazolidinones exhibit significant anticancer properties. This compound has shown potential in inhibiting the growth of various cancer cell lines.

Table 1: Anticancer Activity of this compound

| Cell Line | GI50 Value (log10) | Activity Level |

|---|---|---|

| RPMI-8226 (Leukemia) | -4.64 | Highly Active |

| SF-295 (CNS Cancer) | -4.65 | Highly Active |

| UACC-62 (Melanoma) | -4.60 | Highly Active |

The above values indicate that this compound exhibits strong cytotoxicity against leukemia and CNS cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies have demonstrated that thiazolidinone derivatives possess significant antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Strongly Active |

| Escherichia coli | 12.5 µg/mL | Moderately Active |

| Candida albicans | >200 µg/mL | Weakly Active |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with infections .

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. Thiazolidinone derivatives have shown promise in inhibiting inflammatory mediators and may offer therapeutic benefits in conditions such as osteoarthritis.

Table 3: Anti-inflammatory Activity of this compound

| Inflammatory Mediator | IC50 Value (nM) | Activity Level |

|---|---|---|

| MMP-9 | 40 | Highly Active |

| NF-kB | Not specified | Potentially Active |

The inhibition of MMP-9 at nanomolar concentrations highlights the compound's potential in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is influenced by various substituents on the thiazolidine ring. Modifications can enhance or diminish their efficacy against specific biological targets.

Key Findings:

- Substituent Effects : Electron-withdrawing groups tend to enhance anticancer activity.

- Hydrophobic Interactions : Increasing hydrophobicity can improve antimicrobial activity.

- Functional Group Variations : Different functional groups can alter the binding affinity to target proteins involved in inflammation and tumor growth.

Case Studies

Several studies have explored the effects of this compound in vivo and in vitro:

- In Vitro Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant apoptosis in leukemia cells, indicating its potential as a chemotherapeutic agent.

- In Vivo Anti-inflammatory Model : Animal models treated with this compound showed reduced swelling and inflammatory markers compared to control groups.

Q & A

What synthetic strategies are recommended for preparing Methyl 4-(1,3-thiazolidin-2-yl)benzoate?

Level: Basic

Answer:

The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazolidine ring. A common approach includes:

- Step 1: Condensation of 4-aminobenzoic acid derivatives with mercaptoacetic acid to form the thiazolidine ring via cyclization, as described in analogous thiazole syntheses .

- Step 2: Methyl esterification of the carboxylic acid group using methanol under acidic or basic catalysis (e.g., H₂SO₄ or DCC/DMAP) .

- Purification: Column chromatography or recrystallization to isolate the product. Validate purity via HPLC or NMR .

How can X-ray crystallography be applied to confirm the molecular structure of this compound?

Level: Basic

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation:

- Crystallization: Use solvent vapor diffusion (e.g., ethanol/water) to grow high-quality crystals.

- Data Collection: Employ a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.

- Refinement: Process data with SHELXL to resolve bond lengths, angles, and torsion angles. Compare experimental data with DFT-optimized geometries to identify discrepancies .

What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

Level: Basic

Answer:

- FTIR: Identify the ester carbonyl (C=O stretch ~1700 cm⁻¹) and thiazolidine C-N/C-S vibrations (1250–1050 cm⁻¹) .

- NMR:

- ¹H NMR: Methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 7.2–8.0 ppm).

- ¹³C NMR: Ester carbonyl (δ 165–170 ppm) and thiazolidine carbons (δ 35–60 ppm) .

- HRMS: Confirm molecular weight using electrospray ionization (ESI) with <5 ppm error .

How can computational methods like DFT improve understanding of its electronic properties?

Level: Advanced

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:

- Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge transfer .

- Simulate IR and NMR spectra for cross-validation with experimental data .

- Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites for drug-DNA interaction studies .

Tools like Gaussian 16 or ORCA are recommended for these analyses.

What strategies resolve contradictions in biological activity data across studies?

Level: Advanced

Answer:

- Dose-Response Analysis: Perform IC₅₀ assays to standardize activity measurements (e.g., antimicrobial tests via broth microdilution) .

- Metabolic Stability: Use hepatic microsome assays to assess if discrepancies arise from rapid degradation in certain cell lines .

- Target Specificity: Conduct molecular docking (AutoDock Vina) to evaluate binding affinity variations across protein targets (e.g., kinase vs. DNA) .

How can reaction conditions be optimized for scaling up synthesis without compromising yield?

Level: Advanced

Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for cyclization efficiency.

- Catalysis: Evaluate Lewis acids (e.g., ZnCl₂) to accelerate thiazolidine ring formation .

- Process Monitoring: Use in-situ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

- Green Chemistry: Replace toxic reagents (e.g., thionyl chloride) with enzyme-mediated esterification .

What in vitro assays are suitable for evaluating its potential as a DNA-targeting therapeutic?

Level: Advanced

Answer:

- UV-Vis Titration: Monitor hypochromicity/shifts in λmax to confirm intercalation or groove binding .

- Viscosity Measurements: Increased DNA viscosity indicates intercalation; no change suggests surface binding .

- Circular Dichroism (CD): Detect conformational changes in DNA (B-to-Z transitions) upon compound binding .

- Cell-Free Assays: Use plasmid DNA (pBR322) to assess cleavage via gel electrophoresis .

How does the thiazolidine ring influence the compound’s pharmacokinetic properties?

Level: Advanced

Answer:

- Lipophilicity: The ring’s sulfur atom enhances membrane permeability (logP ~2.5) compared to oxazolidine analogs .

- Metabolic Resistance: Thiazolidine rings are less prone to oxidative metabolism than pyrrolidine derivatives, as shown in hepatic microsome studies .

- Bioavailability: Use Caco-2 cell monolayers to measure apparent permeability (Papp) and predict oral absorption .

What analytical challenges arise in quantifying this compound in biological matrices?

Level: Advanced

Answer:

- Matrix Effects: Plasma proteins can interfere with LC-MS/MS detection. Mitigate via protein precipitation (acetonitrile) or SPE cleanup .

- Sensitivity: Optimize MRM transitions (e.g., m/z 250→160 for quantification) with a LOQ <10 ng/mL .

- Isotopic Labeling: Use deuterated internal standards (e.g., CD₃ ester) to correct for ion suppression .

How can structure-activity relationship (SAR) studies guide derivative design?

Level: Advanced

Answer:

- Modify Substituents: Introduce electron-withdrawing groups (e.g., -NO₂) at the benzoate para-position to enhance DNA binding .

- Ring Variation: Replace thiazolidine with thiadiazole to evaluate impact on kinase inhibition .

- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs for antibacterial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。